1-[6,7-dimethoxy-1-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
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Overview
Description
1-[6,7-dimethoxy-1-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone is a complex organic compound with a unique structure that includes a trifluoromethyl group, a dimethoxyphenyl group, and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6,7-dimethoxy-1-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone typically involves multiple steps. One common approach is the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 2-(trifluoromethyl)benzaldehyde under acidic conditions to form the intermediate, which is then oxidized to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[6,7-dimethoxy-1-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted isoquinolines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[6,7-dimethoxy-1-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an inhibitor of HIV-1 reverse transcriptase.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[6,7-dimethoxy-1-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone involves its interaction with specific molecular targets. For example, as an HIV-1 reverse transcriptase inhibitor, it binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA . This inhibition disrupts the replication cycle of the virus, making it a potential therapeutic agent for HIV treatment.
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: A precursor in the synthesis of the target compound.
2-(trifluoromethyl)benzaldehyde: Another precursor used in the synthesis.
Quinoline derivatives: Structurally related compounds with similar biological activities.
Uniqueness
1-[6,7-dimethoxy-1-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone is unique due to the presence of both the trifluoromethyl and dimethoxy groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile compound in various scientific applications.
Properties
IUPAC Name |
1-[6,7-dimethoxy-1-[2-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO3/c1-12(25)24-9-8-13-10-17(26-2)18(27-3)11-15(13)19(24)14-6-4-5-7-16(14)20(21,22)23/h4-7,10-11,19H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJJQGJYBREGHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1C3=CC=CC=C3C(F)(F)F)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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